1-Methanesulfonyl-3-phenyl-piperazine
Overview
Description
1-Methanesulfonyl-3-phenyl-piperazine is a chemical compound with the molecular formula C11H16N2O2S and a molecular weight of 240.32 g/mol . It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a methanesulfonyl group and a phenyl group attached to a piperazine ring.
Mechanism of Action
Target of Action
1-Methanesulfonyl-3-phenyl-piperazine (also known as MSPP) is a multifunctional molecule that has been applied to modify perovskite films . The primary targets of MSPP are the defects in perovskite films, which are addressed through interfacial engineering .
Mode of Action
The introduction of MSPP passivation enables multiple bonding interactions with the perovskite film, including hydrogen bonds, Pb-O, and Pb-N dative bonds . These interactions result in a significant reduction in trap density and effectively suppress non-radiative recombination .
Biochemical Pathways
The biochemical pathways affected by MSPP involve the modification of perovskite films via a two-step process . The introduction of MSPP results in improved crystallinity of the perovskite films and decreased PbI2 residuals . This is conducive to both carrier transport and stability of the resultant devices .
Result of Action
The result of MSPP’s action is the production of high-performance and long-term stable perovskite solar cells (PSCs) . The MP-modified devices present an impressive power conversion efficiency (PCE) of 23.4% along with enhanced stability . For example, even after thermal aging at 85℃ for 600 hours, the unencapsulated device retains 88% of its original PCE .
Action Environment
The action of MSPP is influenced by the environment in which it is applied. For instance, the thermal stability of the MP-modified devices is tested at 85℃ . The results show that the devices retain a significant portion of their original PCE even after prolonged exposure to this temperature .
Biochemical Analysis
Biochemical Properties
1-Methanesulfonyl-3-phenyl-piperazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The nature of these interactions often involves the inhibition or activation of these enzymes, affecting the metabolic pathways they regulate.
Cellular Effects
The effects of 1-methanesulfonyl-3-phenylpiperazine on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which plays a critical role in cell growth and differentiation . Additionally, it can alter the expression of specific genes involved in metabolic processes, thereby impacting cellular metabolism.
Molecular Mechanism
At the molecular level, 1-methanesulfonyl-3-phenylpiperazine exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, which are enzymes that transfer phosphate groups to proteins . This inhibition can result in changes in gene expression and subsequent cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-methanesulfonyl-3-phenylpiperazine change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to reduced efficacy . Long-term exposure to the compound in in vitro or in vivo studies has demonstrated potential alterations in cellular functions, including changes in cell proliferation and apoptosis.
Dosage Effects in Animal Models
The effects of 1-methanesulfonyl-3-phenylpiperazine vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxicity or adverse effects. For instance, studies have shown that high doses of the compound can cause liver toxicity in animal models . It is essential to determine the appropriate dosage to balance efficacy and safety.
Metabolic Pathways
1-Methanesulfonyl-3-phenylpiperazine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect metabolic flux and alter metabolite levels, impacting the overall metabolic state of the cell.
Transport and Distribution
The transport and distribution of 1-methanesulfonyl-3-phenylpiperazine within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . Understanding these mechanisms is essential for determining the compound’s bioavailability and efficacy.
Subcellular Localization
1-Methanesulfonyl-3-phenylpiperazine exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with target biomolecules and subsequent biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methanesulfonyl-3-phenyl-piperazine typically involves the reaction of piperazine with methanesulfonyl chloride and a phenyl-containing reagent under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high efficiency and cost-effectiveness. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time to optimize the yield and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1-Methanesulfonyl-3-phenyl-piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the methanesulfonyl group to a methyl group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce methyl-substituted piperazines .
Scientific Research Applications
1-Methanesulfonyl-3-phenyl-piperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological targets.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
1-Methylsulfonyl-piperazine: Similar in structure but lacks the phenyl group.
3-Phenyl-piperazine: Contains the phenyl group but lacks the methanesulfonyl group.
Uniqueness
1-Methanesulfonyl-3-phenyl-piperazine is unique due to the presence of both the methanesulfonyl and phenyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-methylsulfonyl-3-phenylpiperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c1-16(14,15)13-8-7-12-11(9-13)10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEAZJLBISVSKPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCNC(C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10587594 | |
Record name | 1-(Methanesulfonyl)-3-phenylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10587594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
912763-31-6 | |
Record name | 1-(Methanesulfonyl)-3-phenylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10587594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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